![molecular formula C8H10BrF3N2O B2551567 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1856046-99-5](/img/structure/B2551567.png)
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has shown promising results in various studies.
作用機序
The mechanism of action of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole involves the inhibition of JAK2, TYK2, and FLT3 enzymes. These enzymes play a crucial role in the regulation of cellular signaling pathways, and their inhibition leads to the suppression of cell growth and proliferation. The compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole have been extensively studied. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress the immune response. It has also been linked to the treatment of autoimmune disorders, such as rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
The advantages of using 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole in lab experiments include its potent inhibitory effects on several enzymes, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent for cancer and autoimmune disorders. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole. These include the optimization of the synthesis method to produce higher yields of the compound, the identification of new targets for the compound, and the development of new formulations to improve its solubility and bioavailability. Further studies are also needed to determine the safety and efficacy of the compound in vivo and to explore its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole is a promising compound that has shown potent inhibitory effects on several enzymes and potential therapeutic applications in cancer and autoimmune disorders. The compound has been extensively studied, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been identified. Further research is needed to explore the full potential of this compound and to develop new therapies for various diseases.
合成法
The synthesis of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole involves the reaction of 4-bromo-3-nitropyrazole with 2,2-difluoroethanol in the presence of a base. The resulting intermediate is then reacted with 2-fluoroethylamine to yield the final product. The synthesis method has been optimized to produce high yields of the compound.
科学的研究の応用
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole has been extensively used in scientific research. It has been shown to be a potent inhibitor of several enzymes, including JAK2, TYK2, and FLT3. These enzymes are involved in various cellular signaling pathways, and their inhibition has been linked to the treatment of several diseases, including cancer and autoimmune disorders.
特性
IUPAC Name |
4-bromo-3-(2,2-difluoroethoxymethyl)-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2O/c9-6-3-14(2-1-10)13-7(6)4-15-5-8(11)12/h3,8H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISJODQUFBNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)COCC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

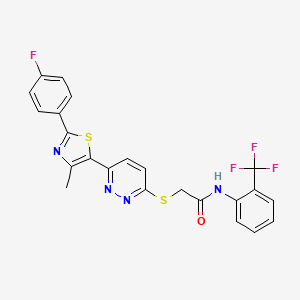
![(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2551485.png)
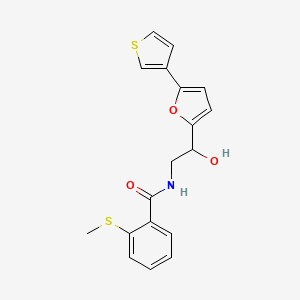
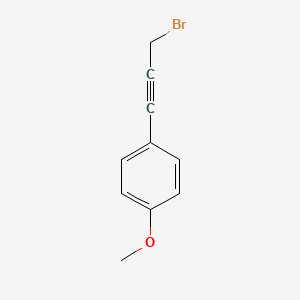
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551491.png)
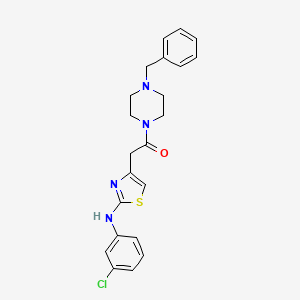
![3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551493.png)
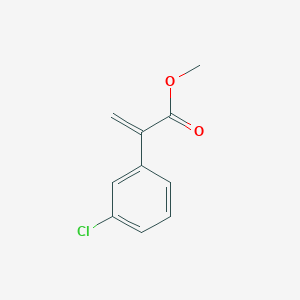
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(5-methylfuran-2-yl)methyl]propanediamide](/img/structure/B2551498.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2551499.png)

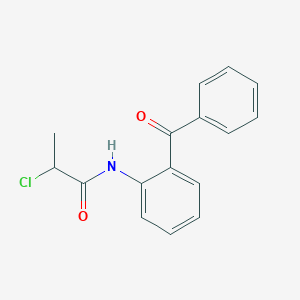
![3-fluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2551504.png)
![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2551505.png)